molecular formula C15H12ClNO3 B1613066 2-Chloro-5-(2-ethoxycarbonylbenzoyl)pyridine CAS No. 890100-47-7

2-Chloro-5-(2-ethoxycarbonylbenzoyl)pyridine

Cat. No.: B1613066
CAS No.: 890100-47-7
M. Wt: 289.71 g/mol
InChI Key: HGDSAUTYEMJTPJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-ethoxycarbonylbenzoyl)pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 2-position and an ethoxycarbonylbenzoyl group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-ethoxycarbonylbenzoyl)pyridine typically involves multi-step organic reactions. One common method includes the acylation of 2-chloropyridine with an appropriate benzoyl chloride derivative under Friedel-Crafts acylation conditions. The reaction is usually catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The ethoxycarbonyl group can be introduced through esterification reactions involving ethyl chloroformate and a suitable base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-ethoxycarbonylbenzoyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: KMnO4 or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Substitution: Derivatives with different functional groups replacing the chloro group.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

2-Chloro-5-(2-ethoxycarbonylbenzoyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-ethoxycarbonylbenzoyl)pyridine involves its interaction with specific molecular targets. The chloro and ethoxycarbonylbenzoyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(2-methoxycarbonylbenzoyl)pyridine
  • 2-Chloro-5-(2-acetoxybenzoyl)pyridine
  • 2-Chloro-5-(2-hydroxybenzoyl)pyridine

Uniqueness

2-Chloro-5-(2-ethoxycarbonylbenzoyl)pyridine is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

ethyl 2-(6-chloropyridine-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-2-20-15(19)12-6-4-3-5-11(12)14(18)10-7-8-13(16)17-9-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDSAUTYEMJTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641785
Record name Ethyl 2-(6-chloropyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-47-7
Record name Ethyl 2-[(6-chloro-3-pyridinyl)carbonyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(6-chloropyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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